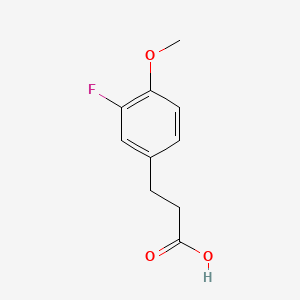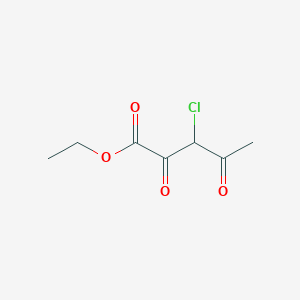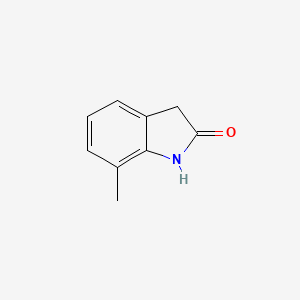
3-(3-Fluoro-4-methoxyphenyl)propionic acid
Vue d'ensemble
Description
The compound of interest, 3-(3-Fluoro-4-methoxyphenyl)propionic acid, is a fluorinated organic molecule that contains a propionic acid moiety attached to a methoxy-substituted fluorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various applications, including as building blocks in synthesis, potential radioligands, and chemopreventive agents .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves multi-step procedures, including O-methylation, Schiff reactions, and enzymatic processes. For instance, the synthesis of a related compound, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was achieved
Applications De Recherche Scientifique
Chiral Building Blocks
3-(3-Fluoro-4-methoxyphenyl)propionic acid and its analogs have been synthesized as chiral building blocks for various chemical compounds. One such example is the synthesis of (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl) propionic acid, achieved through TiCl4 mediated alkylation and subsequent hydrolysis (Parsons et al., 2004).
Spectroscopic Studies
The compound and its related analogs have been studied in spectroscopic research, particularly in the context of understanding the spectroscopy of amino acids like tyrosine and phenylalanine. This research provides insights into the molecular structure and behavior of these compounds (Martinez et al., 1991).
Synthesis of Fluorinated Compounds
The compound plays a role in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. It's used for creating versatile fluorinated compounds with varied applications in chemical synthesis (Shi et al., 1996).
Solid Phase Peptide Synthesis
It has been used in the solid phase synthesis of peptide amides. A specific derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, is a useful precursor in this synthesis, highlighting its role in peptide chemistry (Funakoshi et al., 1988).
Antibacterial Activity
Some derivatives of 3-(3-Fluoro-4-methoxyphenyl)propionic acid have been synthesized with antibacterial properties. Research in this area explores the potential of these compounds in medical and pharmaceutical applications (Arutyunyan et al., 2014).
Fluorescent Probe Sensing
This compound has also found application in the development of fluorescent probes for sensing magnesium and zinc cations. Its derivatives show high sensitivity and selectivity in metal cation sensing, important for various analytical applications (Tanaka et al., 2001).
Antiinflammatory and Analgesic Activities
Analogues of 3-(3-Fluoro-4-methoxyphenyl)propionic acid have been evaluated for their antiinflammatory and analgesic activities, contributing to research in nonsteroidal antiinflammatory agents (Tamura et al., 1981).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWVRMLCVYIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990165 | |
| Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)propionic acid | |
CAS RN |
69888-90-0 | |
| Record name | 3-Fluoro-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluoro-4-methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069888900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-fluoro-4-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)








